6-Thioguanosine monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

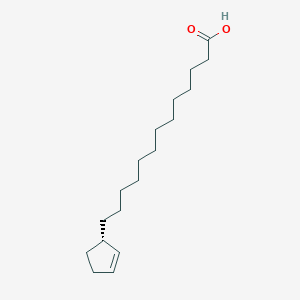

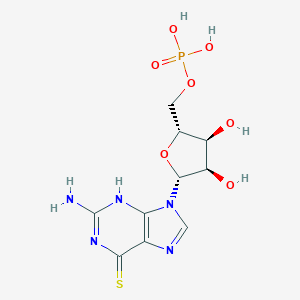

6-Thioguanosine monophosphate (6-TGMP) is a modified nucleoside that has been extensively studied for its potential use in scientific research. It is a derivative of guanine, one of the four building blocks of DNA and RNA, with a sulfur atom added to the sixth position of the guanine ring. This modification alters the properties of the nucleoside, making it useful for a variety of applications in biochemistry and molecular biology.

Wissenschaftliche Forschungsanwendungen

Overcoming Resistance in Cancer Treatment

6-Thioguanosine monophosphate (6sGMP) prodrugs have shown potential in overcoming resistance to thiopurines in leukemia and breast cancer cells. Research indicates that these prodrugs are effective antiproliferative compounds in cells resistant to thiopurines, linked to the expression of the salvage pathway enzyme HGPRT. The study also highlights the intracellular conversion of 6sGMP prodrugs into bioactive 6sGTPs, suggesting a promising strategy for thiopurine therapy using 6sGMP prodrugs (Moreno et al., 2022).

Role in Thiopurine Therapy Monitoring

Investigations into individual 6-thioguanosine phosphate levels and NDPK activity in red blood cells of patients on azathioprine therapy have been conducted. This study focuses on the metabolic process involving 6-thioguanosine monophosphate (TGMP), -diphosphate (TGDP), and -triphosphate (TGTP). The research aimed to provide a deeper understanding of these metabolites' role in thiopurine therapy, especially in inflammatory bowel disease treatment (Karner et al., 2010).

Electrochemical Applications

6-Thioguanosine and its electrochemistry have been studied for potential applications in the direct determination of oligonucleotides. This research explored the accumulation of 6-thioguanosine (6-TG) on gold nanoparticles modified electrodes, examining the electrochemical response and its potential in identifying and quantifying oligonucleotides, such as adenosine 5′-monophosphate (AMP) (Mora et al., 2008).

Metabolite Assay in Human Red Blood Cells

A flow-fluorimetric, liquid chromatographic assay for 6-thioguanosine 5'-monophosphate (TGMP) in human red blood cells has been developed. This assay is essential for understanding the metabolic pathways of 6-thioguanine, 6-mercaptopurine, and azathioprine, providing insights into their therapeutic effectiveness (Dooley & Maddocks, 1982).

Chemical Synthesis and Purification

Research on the chemical synthesis and purification of 6-thioguanosine monophosphates, including 6-thioguanosine 5'-diphosphate and 5'-triphosphate, has provided valuable insights. This study contributed to understanding the biochemical mechanisms of thiopurines, aiding in the development of more effective therapeutic agents (Breter & Mertes, 1990).

Eigenschaften

CAS-Nummer |

15867-02-4 |

|---|---|

Produktname |

6-Thioguanosine monophosphate |

Molekularformel |

C10H14N5O7PS |

Molekulargewicht |

379.29 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

BPZXYEUJBFHASJ-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Andere CAS-Nummern |

15867-02-4 |

Synonyme |

6-TG nucleotide 6-thioguanine nucleotide 6-thioguanosine monophosphate 6-thioguanosine-5'-phosphate 6-thioguanylic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.